molecular formula C10H14O3 B14616624 2-(Cyclopenta-1,3-dien-1-yl)ethyl ethyl carbonate CAS No. 58147-99-2

2-(Cyclopenta-1,3-dien-1-yl)ethyl ethyl carbonate

Cat. No.: B14616624
CAS No.: 58147-99-2
M. Wt: 182.22 g/mol
InChI Key: AZPWNDYDNJDMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopenta-1,3-dien-1-yl)ethyl ethyl carbonate is an organic compound characterized by the presence of a cyclopentadiene ring and an ethyl carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopenta-1,3-dien-1-yl)ethyl ethyl carbonate typically involves the reaction of cyclopentadiene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions generally include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopenta-1,3-dien-1-yl)ethyl ethyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include carbonyl compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Cyclopenta-1,3-dien-1-yl)ethyl ethyl carbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(Cyclopenta-1,3-dien-1-yl)ethyl ethyl carbonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopentadiene ring can participate in cycloaddition reactions, while the ethyl carbonate group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopenta-2,4-dien-1-ylidene)ethyl acetate
  • Cyclopenta-1,3-dien-1-ol
  • 2-Ethyl-1,3-dimethylcyclopentane

Uniqueness

2-(Cyclopenta-1,3-dien-1-yl)ethyl ethyl carbonate is unique due to the combination of the cyclopentadiene ring and the ethyl carbonate group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and functionalization, making it valuable in various research and industrial contexts.

Properties

CAS No.

58147-99-2

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-cyclopenta-1,3-dien-1-ylethyl ethyl carbonate

InChI

InChI=1S/C10H14O3/c1-2-12-10(11)13-8-7-9-5-3-4-6-9/h3-5H,2,6-8H2,1H3

InChI Key

AZPWNDYDNJDMDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCCC1=CC=CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.